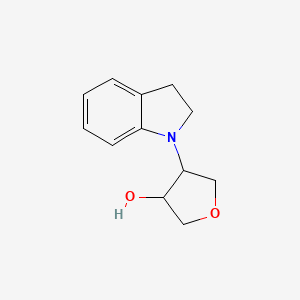
4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol” is a chemical compound that falls under the category of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated the potential of compounds related to 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol in anticancer applications. For instance, novel 3-[2-(3,5-diaryl-4,5-dihydropyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2,3-dihydro-1H-indol-2-ones showed significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2012). Additionally, indole-coumarin hybrids have been synthesized with promising anticancer activities, demonstrating dose-dependent cytotoxic effects on human breast adenocarcinoma (MCF-7) cell lines and inducing apoptotic cell death (Kamath et al., 2015).
Chemical Synthesis
The versatility of indole derivatives in chemical synthesis is illustrated by studies such as the catalytic alkylation of cycloalkaneindoles and tetrahydro-γ-carboline, which produce conjugates containing a 2-hydroxypropylene spacer, highlighting the utility of these compounds in creating complex molecular architectures (Sokolov et al., 2016).
Enzyme Inhibition
Indole derivatives have also been identified as potent enzyme inhibitors. A study on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides revealed significant urease inhibitory potential, with some compounds demonstrating competitive inhibition with low Ki values, suggesting their utility in therapeutic applications (Nazir et al., 2018).
Antimicrobial Activity
Indole derivatives exhibit antimicrobial activities as well. For example, novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have shown efficacy against Gram-positive and Gram-negative bacteria, also displaying anti-inflammatory properties (Gadegoni & Manda, 2013).
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-8-15-7-11(12)13-6-5-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNCZIZXTWBVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3COCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
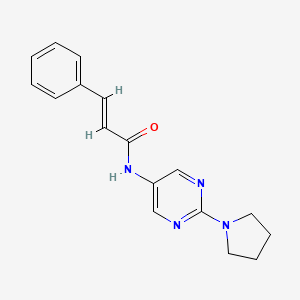
![6-propyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2802242.png)
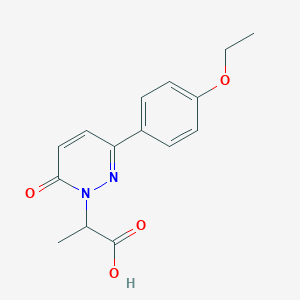
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2802246.png)
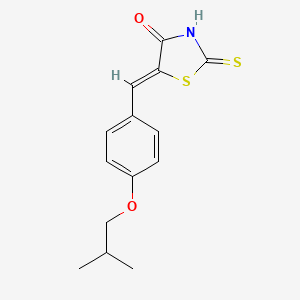
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)
![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)
![N-(4-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2802254.png)
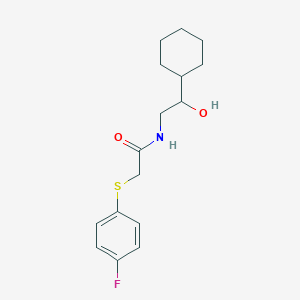
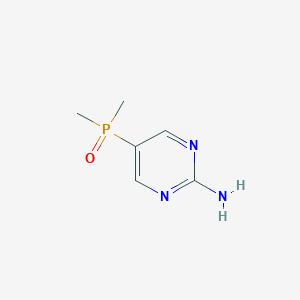
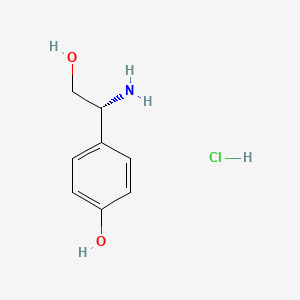
![4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2802264.png)
